molecular formula C18H18FNO4S3 B2945912 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034478-08-3

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2945912
CAS RN: 2034478-08-3
M. Wt: 427.52
InChI Key: VJXMVCLNNFZXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide, also known as EFHB, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EFHB belongs to the class of sulfonamides and is synthesized using a multi-step process.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and AKT, an enzyme involved in tumor growth.
Biochemical and Physiological Effects:
4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and inhibit tumor growth in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in pre-clinical studies. However, there are also some limitations to using 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide in lab experiments. It is not yet fully understood how 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide works, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and how it works to inhibit inflammation and tumor growth. Another direction is to study its safety and efficacy in clinical trials. Additionally, research could be done to explore its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a novel compound that has shown promising results in pre-clinical studies for its potential use as a therapeutic agent. Its anti-inflammatory and anti-tumor activity make it a potential candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl alcohol in the presence of sodium ethoxide. This reaction produces 4-fluoro-3-ethoxybenzenesulfonamide, which is then reacted with 2,2-di(thiophen-2-yl)ethylamine in the presence of sodium hydride to produce 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has shown promising results in scientific research for its potential use as a therapeutic agent. It has been found to exhibit anti-inflammatory and anti-tumor activity in pre-clinical studies. 4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S3/c1-2-24-15-8-7-13(11-14(15)19)27(22,23)20-12-18(21,16-5-3-9-25-16)17-6-4-10-26-17/h3-11,20-21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXMVCLNNFZXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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